molecular formula C9H11NO2 B091617 2,3,6-Trimethyl-4-nitrosophenol CAS No. 17302-53-3

2,3,6-Trimethyl-4-nitrosophenol

Cat. No. B091617
CAS RN: 17302-53-3
M. Wt: 165.19 g/mol
InChI Key: DZZNHBFBNYRQTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,6-Trimethyl-4-nitrosophenol (TNP) is a synthetic compound that has been widely used in scientific research. It is a yellow crystalline powder that is soluble in water and organic solvents. TNP has been used as a probe for studying protein structure and function, as well as for investigating the mechanisms of enzyme-catalyzed reactions. In

Mechanism Of Action

2,3,6-Trimethyl-4-nitrosophenol is a nitroso compound that can undergo reduction to form a nitrosothiol. The nitrosothiol can react with thiol groups on proteins, forming a covalent bond. This reaction can be used to label proteins and monitor changes in protein structure and function.
Biochemical and Physiological Effects:
2,3,6-Trimethyl-4-nitrosophenol has been shown to have minimal toxicity in vitro and in vivo. It has been used in a variety of biological systems, including bacteria, yeast, and mammalian cells. 2,3,6-Trimethyl-4-nitrosophenol has been shown to be stable in biological systems, allowing for long-term monitoring of protein structure and function.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2,3,6-Trimethyl-4-nitrosophenol in lab experiments is its stability in biological systems. 2,3,6-Trimethyl-4-nitrosophenol can be used to monitor changes in protein structure and function over long periods of time. Additionally, 2,3,6-Trimethyl-4-nitrosophenol is relatively easy to synthesize and purify, making it a cost-effective probe for scientific research.
One limitation of using 2,3,6-Trimethyl-4-nitrosophenol is its potential to react with other thiol-containing molecules in biological systems, leading to non-specific labeling. Additionally, 2,3,6-Trimethyl-4-nitrosophenol can be sensitive to changes in pH and temperature, which can affect its stability and reactivity.

Future Directions

There are several future directions for the use of 2,3,6-Trimethyl-4-nitrosophenol in scientific research. One area of interest is the development of new 2,3,6-Trimethyl-4-nitrosophenol derivatives that can be used to label specific amino acid residues in proteins. Additionally, 2,3,6-Trimethyl-4-nitrosophenol could be used in combination with other probes to study complex biological systems, such as protein-protein interactions and signaling pathways. Finally, 2,3,6-Trimethyl-4-nitrosophenol could be used in drug discovery, as it can be used to monitor changes in protein structure and function upon drug binding.

Synthesis Methods

2,3,6-Trimethyl-4-nitrosophenol can be synthesized by the reaction of 2,3,6-trimethylphenol with nitric acid under acidic conditions. The reaction yields 2,3,6-Trimethyl-4-nitrosophenol as a yellow crystalline powder that can be purified by recrystallization.

Scientific Research Applications

2,3,6-Trimethyl-4-nitrosophenol has been used as a probe for studying protein structure and function. It is often used to investigate the mechanisms of enzyme-catalyzed reactions, as it can be used to monitor changes in the active site of enzymes. 2,3,6-Trimethyl-4-nitrosophenol has also been used to study the binding of ligands to proteins, as it can be used to monitor conformational changes in proteins upon ligand binding.

properties

CAS RN

17302-53-3

Product Name

2,3,6-Trimethyl-4-nitrosophenol

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

2,3,6-trimethyl-4-nitrosophenol

InChI

InChI=1S/C9H11NO2/c1-5-4-8(10-12)6(2)7(3)9(5)11/h4,11H,1-3H3

InChI Key

DZZNHBFBNYRQTM-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1O)C)C)N=O

Canonical SMILES

CC1=CC(=C(C(=C1O)C)C)N=O

synonyms

4-Hydroxyimino-2,3,6-trimethyl-2,5-cyclohexadien-1-one

Origin of Product

United States

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